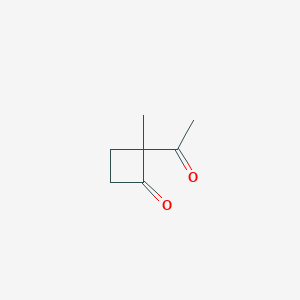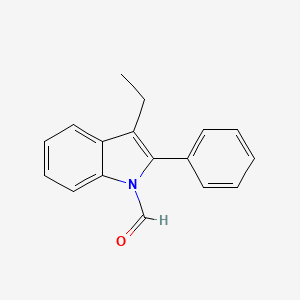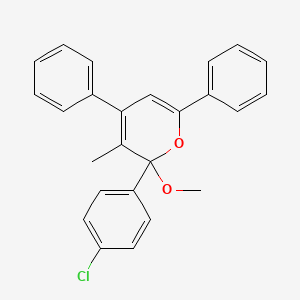
2-Acetyl-2-methylcyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-2-methylcyclobutan-1-one is an organic compound with a unique cyclobutane ring structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. Its structure consists of a cyclobutane ring with an acetyl group and a methyl group attached to it, making it a versatile building block for chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-2-methylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 2-methylcyclobutanone with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride can yield the desired compound . Temperature control is crucial in this reaction to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of advanced catalytic systems and automated reactors can enhance the production rate while maintaining product quality.
Análisis De Reacciones Químicas
Types of Reactions: 2-Acetyl-2-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Acetyl-2-methylcyclobutan-1-one has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-2-methylcyclobutan-1-one involves its interaction with specific molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the cyclobutane ring provides structural rigidity. These interactions can modulate biological pathways and influence the compound’s overall activity .
Similar Compounds:
2-Methylcyclobutan-1-one: Shares the cyclobutane ring but lacks the acetyl group, resulting in different reactivity and applications.
Cyclopentanone: A five-membered ring analog with distinct chemical properties and uses.
Uniqueness: this compound is unique due to its combination of the cyclobutane ring and acetyl group, which imparts specific reactivity and potential for diverse applications. Its structure allows for various chemical modifications, making it a valuable compound in synthetic chemistry and beyond.
Propiedades
| 80706-70-3 | |
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
2-acetyl-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H10O2/c1-5(8)7(2)4-3-6(7)9/h3-4H2,1-2H3 |
Clave InChI |
HMMLGGGYELYXST-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1(CCC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![Diphenyl{2-[(trimethylsilyl)oxy]phenyl}phosphane](/img/structure/B14423136.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)


![3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium](/img/structure/B14423176.png)

![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)

